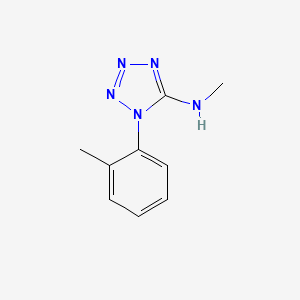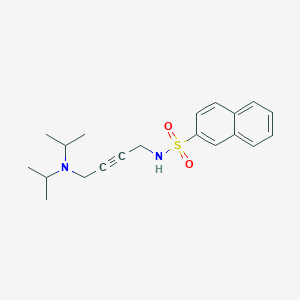
N-methyl-1-(2-methylphenyl)tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-1-(2-methylphenyl)tetrazol-5-amine” is a compound with the molecular weight of 189.22 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis
The molecular structure of “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” can be represented by the InChI code: 1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) .Physical And Chemical Properties Analysis
“N-methyl-1-(2-methylphenyl)tetrazol-5-amine” is a powder at room temperature . It has a molecular weight of 189.22 . It is stored at room temperature .科学的研究の応用
Energetic Materials and Propellants
The tetrazole skeleton in N-methyl-1-(2-methylphenyl)tetrazol-5-amine contributes to its high nitrogen content and energy density. Researchers have explored its potential as an ingredient in nitrogen-rich energetic materials. These materials exhibit excellent performance, thermal stability, and environmental friendliness. The incorporation of explosophoric groups enhances sensitivity and energy release .
Click Chemistry and Drug Discovery
Tetrazoles are essential in click chemistry—a powerful synthetic method for creating diverse chemical structures. Researchers have utilized N-methyl-1-(2-methylphenyl)tetrazol-5-amine as a building block for drug-like molecules. Its unique reactivity allows efficient coupling reactions, making it valuable in drug discovery .
Peptoid Synthesis and Bioactive Compounds
The compound’s cyclic peptoid derivatives have been synthesized using tetrazole chemistry. These peptoids exhibit interesting biological properties and may serve as potential drug candidates. Researchers have explored their anti-inflammatory activity and other therapeutic applications .
Materials Science: Functionalized Surfaces
Functionalized surfaces play a crucial role in materials science. N-methyl-1-(2-methylphenyl)tetrazol-5-amine can be used to modify surfaces, enhancing adhesion, wettability, or reactivity. Researchers investigate its applications in coatings, sensors, and nanomaterials .
Coordination Chemistry and Metal Complexes
The compound’s tetrazole moiety acts as a versatile ligand in coordination chemistry. Researchers have synthesized metal complexes by coordinating N-methyl-1-(2-methylphenyl)tetrazol-5-amine with transition metals. These complexes find applications in catalysis, luminescence, and molecular recognition .
Photophysical Properties and Fluorescent Probes
Tetrazoles exhibit interesting photophysical properties. Researchers have explored N-methyl-1-(2-methylphenyl)tetrazol-5-amine as a fluorescent probe. Its emission properties make it useful for bioimaging, sensing, and tracking specific cellular processes .
Safety and Hazards
The safety information for “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been used in various fields such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The future directions of “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” could be in these areas.
作用機序
Mode of Action
Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Action Environment
, suggesting that it may be stable under normal environmental conditions.
特性
IUPAC Name |
N-methyl-1-(2-methylphenyl)tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCEIBVIWOESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methylphenyl)tetrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)


![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)
![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2782488.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)



![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)
